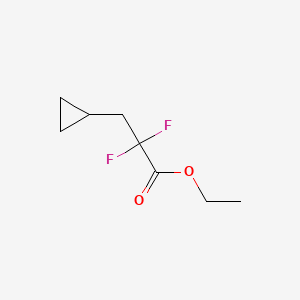

Ethyl 3-cyclopropyl-2,2-difluoropropanoate

Descripción general

Descripción

Ethyl 3-cyclopropyl-2,2-difluoropropanoate is a chemical compound with the CAS Number: 1267593-90-7 . It has a molecular weight of 178.18 and is used in various applications including organic synthesis and as a pharmaceutical intermediate .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 3-cyclopropyl-2,2-difluoropropanoate . The InChI Code is 1S/C8H12F2O2/c1-2-12-7(11)8(9,10)5-6-3-4-6/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 3-cyclopropyl-2,2-difluoropropanoate is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Ethylene Inhibition in Postharvest Biology

Ethylene action inhibitors, such as 1-methylcyclopropene (1-MCP), have been studied extensively for their effects on a broad range of fruits, vegetables, and floriculture crops. These studies reveal that 1-MCP effectively prevents ethylene effects, influencing various aspects of postharvest quality, including respiration, ethylene production, volatile production, color changes, and softening. The research compiled in these studies defines the technological uses for 1-MCP and aims to resolve discrepancies in reports, highlighting areas that require further investigation (Blankenship & Dole, 2003).

Utilization in Fruits and Vegetables

The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has seen an explosion of research regarding its effects on fruits and vegetables. Its adoption in the apple industry and potential benefits for other products showcase its significant commercial potential. This body of research provides insights into the range of responses to 1-MCP across various fruits and vegetables, illustrating its effects on ripening and senescence processes (Watkins, 2006).

Effects on Non-Climacteric Fruit Crops

1-Methylcyclopropene (1-MCP) is known for its ability to retain quality and extend the postharvest storage period of climacteric fruits. However, its impact on non-climacteric fruits has been a subject of interest. Research indicates that 1-MCP affects ripening-related processes in non-climacteric fruits, influencing senescence processes, physiological disorders, and color change. This review discusses the effects of 1-MCP on various non-climacteric fruit crops, underlining its potential commercial application in retaining color, reducing physiological disorders, and retarding senescence processes (Li et al., 2016).

Oxidation of Cyclopropane Derivatives

The use of the three-membered ring in drug development has led to an exploration of efficient methods for transforming cyclopropane derivatives. This includes the oxidation of the methylene group adjacent to cyclopropane, a direct approach towards carbonylcyclopropanes. The study systematizes data on the oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives, highlighting the relationship between the structure of the starting compound, the oxidant employed, and the reaction outcome. This research presents a reliable preparative approach to cyclopropylketones, significant for synthetic organic chemistry (Sedenkova et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 3-cyclopropyl-2,2-difluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-2-12-7(11)8(9,10)5-6-3-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQCAZRAOOHGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679194 | |

| Record name | Ethyl 3-cyclopropyl-2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-cyclopropyl-2,2-difluoropropanoate | |

CAS RN |

1267593-90-7 | |

| Record name | Ethyl 3-cyclopropyl-2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B582513.png)

![1-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B582515.png)

![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)